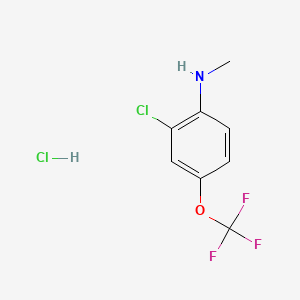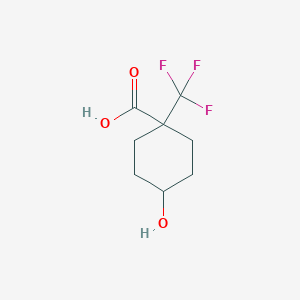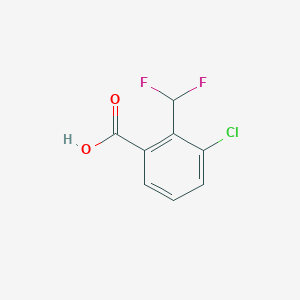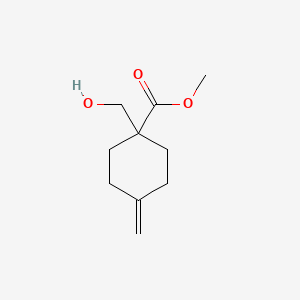
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its pyrimidine ring structure, which is substituted with dimethyl groups at positions 5 and 6, and a methanamine group at position 4. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
準備方法
The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride involves several steps. One common method includes the reaction of 5,6-dimethylpyrimidine with formaldehyde and ammonium chloride under acidic conditions to form the intermediate methanamine derivative. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to enhance yield and purity .
化学反応の分析
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles such as halides, thiols, or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
科学的研究の応用
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: In industrial applications, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of pyrimidine biosynthesis enzymes, leading to reduced nucleotide production and affecting cell proliferation . The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
1-(5,6-Dimethylpyrimidin-4-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(4,6-Dimethylpyrimidin-2-yl)methanamine dihydrochloride: This compound has a similar structure but differs in the position of the dimethyl groups on the pyrimidine ring.
1-(4,5,6-Trimethoxyindan-1-yl)methanamine: This compound is a mescaline analogue with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which influences its reactivity and interactions with biological targets .
特性
分子式 |
C7H13Cl2N3 |
|---|---|
分子量 |
210.10 g/mol |
IUPAC名 |
(5,6-dimethylpyrimidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6(2)9-4-10-7(5)3-8;;/h4H,3,8H2,1-2H3;2*1H |
InChIキー |
FEINYNDPNLMBDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN=C1CN)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,3-Difluorophenyl)methyl]cyclopropan-1-amine](/img/structure/B13537342.png)
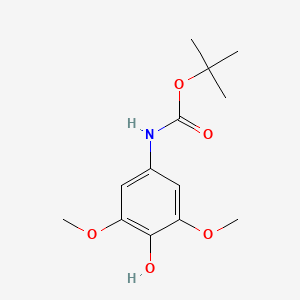

![6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13537354.png)
![Potassium (6,6-dimethylspiro[3.3]heptan-2-yl)trifluoroborate](/img/structure/B13537367.png)
